"Ethanamine, 2,2-dimethoxy-N,N-dimethyl-" chemical properties
"Ethanamine, 2,2-dimethoxy-N,N-dimethyl-" chemical properties
An In-depth Technical Guide to Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (CAS: 38711-20-5)
Executive Summary
This technical guide provides a comprehensive overview of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, a versatile bifunctional reagent crucial in modern organic synthesis. Known commonly as (Dimethylamino)acetaldehyde dimethyl acetal, this compound serves as a stable, masked equivalent of the highly reactive aminoacetaldehyde. Its primary value lies in its role as a C2 synthon, offering both a nucleophilic tertiary amine and a latent electrophilic aldehyde. The acetal functionality provides robust protection under neutral and basic conditions, yet allows for facile deprotection under acidic treatment to unmask the aldehyde for subsequent transformations. This guide details its chemical identity, physicochemical properties, spectroscopic signature, core reactivity, synthetic applications, and essential safety protocols, making it an indispensable resource for researchers in pharmaceutical development and fine chemical synthesis.
Nomenclature and Chemical Identity
Precise identification is paramount for reproducibility and safety in research. Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is cataloged under several names and identifiers across chemical databases and regulatory bodies.
The compound's structure features a dimethylamino group attached to an ethyl chain, which is protected as a dimethyl acetal at the C2 position. This structure is the foundation of its chemical behavior.
Caption: Chemical structure of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2,2-dimethoxy-N,N-dimethylethanamine | [1][2][3] |
| CAS Number | 38711-20-5 | [1][2][4] |
| Molecular Formula | C6H15NO2 | [1][2] |
| Molecular Weight | 133.19 g/mol | [1][2][3] |
| Common Synonyms | (Dimethylamino)acetaldehyde dimethyl acetal; N-(2,2-Dimethoxyethyl)dimethylamine | [1][3][4] |
| InChIKey | HUYAEQCJNXODLQ-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | CN(C)CC(OC)OC |[2][3] |
Physicochemical Properties
The physical properties of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- dictate its handling, storage, and reaction conditions. It is a flammable, moisture-sensitive liquid.[4][5] The discrepancy in reported boiling points may be attributable to measurements at different pressures, a critical consideration for purification by distillation.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Clear, colorless to slightly yellow liquid | [4] |
| Density | 0.9 g/cm³ @ 25°C | [6][7] |
| Boiling Point | 64 °C or 141.8 °C @ 760 mmHg | [4][6][7] |
| Flash Point | 32 °C | [4][6] |
| Vapor Pressure | 1.86 mmHg @ 25°C | [6] |
| Refractive Index | n20/D 1.406 - 1.415 | [6][7] |
| Incompatibilities | Strong oxidizing agents, strong acids |[4][5][8] |
Spectroscopic Profile
Spectroscopic analysis confirms the identity and purity of the compound. While raw spectra are available from commercial and public databases, the key expected features are summarized below.
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Mass Spectrometry (MS): Electron ionization would likely show a molecular ion peak (M+) at m/z 133. Key fragmentation patterns would include the loss of a methoxy group (•OCH₃) to yield a fragment at m/z 102, and a characteristic fragment at m/z 58 corresponding to the [CH₂=N(CH₃)₂]⁺ ion from alpha-cleavage.[9]
-
Infrared (IR) Spectroscopy: The spectrum will be dominated by C-H stretching vibrations around 2800-3000 cm⁻¹. Strong C-O stretching bands characteristic of the acetal group will appear in the 1050-1150 cm⁻¹ region. C-N stretching can be observed around 1000-1250 cm⁻¹. The absence of a strong C=O band (~1720 cm⁻¹) confirms the integrity of the acetal protection.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a singlet around 2.2-2.3 ppm for the six protons of the N(CH₃)₂ group. The two methoxy groups (OCH₃) will produce a singlet for their six protons around 3.3-3.4 ppm. The CH₂ protons will appear as a doublet, and the CH proton as a triplet, with coupling between them.
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¹³C NMR: Distinct signals are expected for the N-methyl carbons, the methylene carbon, the two equivalent methoxy carbons, and the acetal methine carbon.[3]
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Chemical Reactivity and Synthetic Utility
The synthetic power of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- stems from its dual functionality and the chemoselective nature of the acetal protecting group.
The Acetal as a Robust Protecting Group
The core value of this reagent is its function as a masked aldehyde. The dimethyl acetal is stable to a wide range of reaction conditions, including strongly basic, organometallic, and nucleophilic reagents, as well as many reducing and oxidizing agents. This stability allows chemists to perform extensive modifications on other parts of a molecule without affecting the latent aldehyde.
The deprotection is typically achieved under mild acidic aqueous conditions, which readily hydrolyze the acetal to reveal the aldehyde. This orthogonality makes it a superior choice for complex, multi-step syntheses.
Caption: Deprotection workflow illustrating the acid-lability of the acetal group.
Role as a C2 Synthon in Synthesis
This molecule is a classic C2 synthon, a two-carbon building block.[1] It provides a synthetic chemist with a unit containing a nucleophilic nitrogen and a latent electrophilic carbon (the masked aldehyde). This dual nature is instrumental in the construction of nitrogen-containing molecules, particularly heterocycles.[1][10] A typical synthetic strategy involves first utilizing the amine's nucleophilicity in a reaction (e.g., alkylation, acylation), followed by deprotection of the acetal and subsequent intramolecular cyclization onto the newly formed aldehyde.
Key Applications in Modern Synthesis
The utility of this reagent is well-documented in both academic and industrial research.
-
Pharmaceutical and Fine Chemical Synthesis: It is a crucial intermediate for building complex molecular scaffolds found in active pharmaceutical ingredients (APIs) and other high-value chemicals.[4][10]
-
Heterocycle Construction: Its structure is ideally suited for synthesizing a wide variety of nitrogen-containing heterocycles, which are prevalent in drug discovery.[1]
-
Advanced Formylation Reactions: In a notable modern application, it has been used as a surrogate for carbon monoxide (CO) in photoredox/nickel dual catalysis. This allows for the formylation of aryl halides, providing a safer and more practical alternative to using toxic, gaseous CO.[1]
Recommended Synthetic Protocols
The synthesis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is typically achieved via one of two reliable methods. The choice depends on the availability of starting materials and desired scale.
Protocol: Synthesis via Reductive Amination
This is the most common and efficient laboratory-scale method. It relies on the formation of an iminium ion intermediate from an aldehyde and a secondary amine, which is then reduced in situ. The causality for choosing a mild reducing agent like sodium triacetoxyborohydride is its selectivity for iminium ions over aldehydes, preventing reduction of the starting material.
Caption: Workflow for synthesis via reductive amination.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2,2-dimethoxyacetaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add dimethylamine (1.1 eq, typically as a solution in THF or as a hydrochloride salt with an added base like triethylamine).
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting aldehyde.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation to yield the final product.
Protocol: Synthesis via Nucleophilic Substitution (Theoretical)
An alternative approach involves the direct S_N2 alkylation of dimethylamine with a suitable electrophile like 2-bromo-1,1-dimethoxyethane.[1] This method is conceptually simple but may be lower yielding due to potential side reactions like elimination or over-alkylation, depending on the conditions.
Step-by-Step Methodology:
-
Reaction Setup: In a pressure vessel, combine 2-bromo-1,1-dimethoxyethane (1.0 eq) with an excess of dimethylamine (2-3 eq, as a solution or condensed gas) in a polar aprotic solvent like THF or acetonitrile.
-
Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate) to neutralize the HBr formed during the reaction.
-
Reaction: Seal the vessel and heat the mixture (e.g., to 50-70 °C) overnight.
-
Workup and Purification: After cooling, filter off the inorganic salts and concentrate the filtrate. The resulting residue can be purified by distillation.
Safety, Handling, and Storage
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is a hazardous chemical that requires strict safety protocols.
Table 3: GHS Hazard Information
| Hazard Code | Description | Pictogram |
|---|---|---|
| H226 | Flammable liquid and vapor | 🔥 |
| H315 | Causes skin irritation | ❗ |
| H319 | Causes serious eye irritation | ❗ |
| H335 | May cause respiratory irritation | ❗ |
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields or a face shield, and a flame-retardant lab coat.[8] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[8]
-
Handling: This is a flammable liquid.[3] Keep away from all sources of ignition, including heat, sparks, and open flames.[8] Use non-sparking tools and explosion-proof equipment.[8] Ground and bond containers when transferring material to prevent static discharge. The material is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring anhydrous conditions.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][8] Store away from incompatible materials such as strong acids and oxidizing agents.[5][8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[8]
Conclusion
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is a high-utility building block in organic synthesis. Its value is derived from the clever combination of a nucleophilic amine and a robustly protected, yet easily accessible, aldehyde functionality. This unique profile enables complex molecular construction, making it a staple reagent for chemists in pharmaceutical and materials science. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in the laboratory.
References
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U.S. Environmental Protection Agency (EPA). (2023). Ethanamine, 2,2-dimethoxy-N,N-dimethyl- - Substance Details. Retrieved from EPA CompTox Chemicals Dashboard. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Guide to Dimethylaminoacetaldehyde Dimethyl Acetal for Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
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ChemBK. (2024). Ethanamine, 2,2-dimethoxy-N,N-dimethyl- - Physico-chemical Properties. Retrieved from ChemBK. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123476, Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. Retrieved from PubChem. [Link]
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MySkinRecipes. (n.d.). (Dimethylamino)acetaldehyde Dimethyl Acetal. Retrieved from MySkinRecipes. [Link]
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Chemsrc. (2025). 2,2-dimethoxy-n,n-dimethylethanamin | CAS#:38711-20-5. Retrieved from Chemsrc. [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Dimethylaminoacetaldehyde dimethyl acetal. In NIST Chemistry WebBook. Retrieved from NIST. [Link]
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